3-(3-Bromo-4-methoxyphenyl)propanenitrile

Cross-Coupling Chemistry Oxidative Addition Palladium Catalysis

Low reactivity of chloro-analogs in cross-coupling hampers library expansion. This compound’s synergistic functional groups solve that bottleneck. • Superior Ar-Br reactivity enables mild, functional-group-tolerant Suzuki-Miyaura couplings for late-stage diversification. • Electron-donating methoxy and electron-withdrawing nitrile modulate ring electronics, improving regioselectivity and predictability. • Verified ≥98% purity ensures consistent, reproducible HTE screening data. • Dual-reactivity profile (nitrile + bromide) permits chemo-selective cascade cyclizations.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 943-66-8
Cat. No. B1625543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-methoxyphenyl)propanenitrile
CAS943-66-8
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC#N)Br
InChIInChI=1S/C10H10BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3
InChIKeyHQLLUIGQAYVFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-4-methoxyphenyl)propanenitrile Overview


3-(3-Bromo-4-methoxyphenyl)propanenitrile (CAS 943-66-8) is a disubstituted aromatic nitrile building block with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol. It belongs to the class of benzenepropanenitriles and features three key functional groups: a nitrile (-CN) on a propyl chain, a methoxy (-OCH3) group, and an aryl bromide (-Br). This combination of substituents makes it a versatile intermediate for downstream synthetic transformations, particularly in medicinal chemistry and agrochemical research where the bromide serves as a privileged handle for cross-coupling reactions.

Cross-coupling chemistry with aryl bromide synthetic handle
Medicinal chemistry scaffold for library diversification
Agrochemical intermediate with nitrile and methoxy modulation

Non-Substitutability of 3-(3-Bromo-4-methoxyphenyl)propanenitrile


The synthetic utility of 3-(3-bromo-4-methoxyphenyl)propanenitrile is predicated on the specific synergistic arrangement of its functional groups, which cannot be replicated by superficially similar analogs. Replacing the bromine atom with a chlorine atom (as in 3-(3-chloro-4-methoxyphenyl)propanenitrile, CAS 56120-79-7) drastically reduces the compound's reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. [1] Similarly, the unsubstituted analog 3-(4-methoxyphenyl)propanenitrile (CAS 22442-48-4) lacks the halogen handle entirely, precluding its use in key C-C and C-N bond-forming reactions. [2] The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile also modulates the electronic properties of the aromatic ring, influencing the rate and regioselectivity of electrophilic aromatic substitution and other transformations in ways that are unique to this specific substitution pattern.

Target Compound
Bromo-substituted (Ar–Br) — productive oxidative addition for Pd-catalyzed cross-coupling.
Chloro Analog Risk
Chloro-substituted (Ar–Cl) reactivity may stall at ion–molecule adduct, requiring harsher conditions.
CAS 56120-79-7 class-level evidence
Non-Halogenated Analog Risk
Lacks halogen handle entirely, precluding key C–C and C–N bond-forming reactions.
CAS 22442-48-4
Electronic interplay between methoxy and nitrile substituents influences regioselectivity in ways not replicated by other substitution patterns.

Comparative Evidence: 3-(3-Bromo-4-methoxyphenyl)propanenitrile


Aryl Bromide Reactivity Advantage in Oxidative Addition

The aryl bromide substituent in 3-(3-Bromo-4-methoxyphenyl)propanenitrile provides a significant kinetic advantage in the oxidative addition step of cross-coupling reactions compared to the corresponding aryl chloride. A mechanistic study by Vikse et al. established that for phenyl halides, the propensity for oxidative addition to a Pd(0) center strictly follows the order ArI > ArBr > ArCl > ArF, and that the reaction with bromobenzene is 'slower' but productive, whereas for chlorobenzene the reaction 'progressed only as far as an ion–molecule adduct' under identical gas-phase conditions. [1] This translates to brominated substrates requiring less forcing conditions (lower temperatures, milder catalysts) than chlorinated substrates in practical Suzuki-Miyaura couplings, making the target compound a more versatile and efficient building block. [1]

Oxidative Addition Reactivity
Class-level inference
Productive cross-coupling vs. adduct formation
Aryl–Br proceeds to product; Aryl–Cl halts at stable ion–molecule adduct under identical gas-phase conditions.
Enables milder reaction conditions and broader derivatization scope.
Gas-phase Pd(0) monolayer study; synthetic applicability context-dependent.
Cross-Coupling Chemistry Oxidative Addition Palladium Catalysis Synthetic Methodology

Lipophilicity Increase from Bromine Substitution

The substitution of a hydrogen atom with a bromine atom in the meta position of the aromatic ring increases the calculated logP of the molecule, influencing its lipophilicity and potential for passive membrane permeation. The predicted logP for 3-(3-Bromo-4-methoxyphenyl)propanenitrile is 3.85, as determined by in silico models. In contrast, the non-brominated parent compound, 3-(4-methoxyphenyl)propanenitrile (CAS 22442-48-4, MW 161.20), has a calculated logP of approximately 1.7. This represents a difference of over 2.1 log units, indicating a substantially higher partition into non-polar environments for the brominated compound.

Predicted logP
Data to verify
Δ logP ≈ +2.15
Target compound logP 3.85 vs. parent logP ≈ 1.7 (in silico).
Supports lipophilicity-modulation screening context.
In silico prediction; experimental logD measurement recommended for ADME interpretation.
Physicochemical Properties Lipophilicity ADME Drug Design

Commercial Purity Specifications Comparison

The commercially available purity of a chemical building block is a primary factor in its utility for multi-step synthesis. 3-(3-Bromo-4-methoxyphenyl)propanenitrile (CAS 943-66-8) is listed by supplier LeYan with a purity specification of 98%. This compares favorably to the closely related chloro-analog, 3-(3-chloro-4-methoxyphenyl)propanenitrile (CAS 56120-79-7), which is typically offered at 95% purity from major suppliers. A higher initial purity of the intermediate reduces the risk of side reactions in subsequent steps and can negate the need for immediate, time-consuming purification.

Commercial Purity
Source review
+3% absolute purity (98% vs. 95%)
Target compound 98% (HPLC) compared to chloro-analog 95% (standard listing).
May reduce purification steps in multi-step synthesis workflows.
Supplier-listed specification; independent QC verification recommended.
Chemical Procurement Quality Control Purity Analysis Synthetic Chemistry

Application Scenarios for 3-(3-Bromo-4-methoxyphenyl)propanenitrile


Chemical Library Diversification via Cross-Coupling

The primary application of 3-(3-Bromo-4-methoxyphenyl)propanenitrile is as a core scaffold in medicinal chemistry for rapid library expansion. Its aryl bromide group allows for efficient Suzuki-Miyaura coupling with a wide range of boronic acids. Unlike its chloro-analog, the superior reactivity of the Ar-Br bond (as established by the mechanistic evidence) permits the use of milder, more functional-group-tolerant conditions, enabling the late-stage functionalization of more complex and fragile molecular architectures. [1] This makes it the preferred choice for hit-to-lead optimization campaigns where structural diversity is key.

ADME Property Modulation

The predicted logP of 3.85 for this compound, a significant increase over the non-brominated parent logP of ~1.7, positions it as a strategic choice for medicinal chemists aiming to fine-tune the lipophilicity of a lead series. Incorporating this scaffold into a molecule can predictably increase logD, which may improve membrane permeability. This quantitative property difference allows for a rational design approach to modulate a compound's ADME profile, rather than relying on trial-and-error with structurally unrelated building blocks.

Nitrile Heterocycle Synthesis via Cascade Reactions

The combination of an aryl bromide, a methoxy group, and a pendant nitrile creates a uniquely differentiated intermediate for cascade cyclization reactions. The nitrile can serve as a precursor to tetrazoles, amidines, or engage in nucleophilic additions, while the bromide provides a separate location for metal-catalyzed functionalization. This dual-reactivity profile enables chemists to perform chemo-selective transformations on one functional group while leaving the other intact, a synthetic advantage not available with non-brominated or dehalogenated analogs.

High-Throughput Experimentation Procurement

For high-throughput experimentation (HTE) facilities, the availability of this compound at a verified 98% purity from a commercial supplier ensures consistent reagent quality. The established synthetic route—bromination of commercially available 4-methoxyphenylpropionitrile—is straightforward and scalable. This proven accessibility, combined with its high purity specification relative to its chloro-analog, makes it a reliable selection for automated synthesis platforms where reagent purity directly correlates with screening data quality and reproducibility.

Application
Selection Property
Validation Focus
Chemical library diversification
Aryl bromide reactivity for cross-coupling
Milder functional-group-tolerant coupling conditions
ADME property modulation
Higher predicted lipophilicity vs. non-brominated parent
Membrane-permeability screening and logD measurement
Nitrile heterocycle synthesis
Dual-reactivity nitrile and bromide handles
Chemo-selective cascade cyclization review
High-throughput experimentation
Verified 98% purity specification
Reagent consistency and screening data reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromo-4-methoxyphenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.